molecular formula C22H20ClN3O2S B271139 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B271139
M. Wt: 425.9 g/mol
InChI Key: WVOKBPWDDYPWBN-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and various substituents including chlorophenyl and methylphenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via cyclization reactions involving amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the thiazole and pyrrolidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its structural features suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a promising lead compound for new drug discovery .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiazole and pyrrolidine rings.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can mimic natural substrates of enzymes, allowing the compound to inhibit enzyme activity. Additionally, the aromatic rings can engage in π-π interactions with protein residues, stabilizing the compound-protein complex and modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
  • N-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Uniqueness

Compared to similar compounds, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity by increasing its lipophilicity and ability to cross cell membranes. This structural feature may also influence its binding affinity to molecular targets, making it a more potent compound in certain applications .

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H20ClN3O2S/c1-13-3-9-18(10-4-13)26-12-16(11-19(26)27)21(28)25-22-24-20(14(2)29-22)15-5-7-17(23)8-6-15/h3-10,16H,11-12H2,1-2H3,(H,24,25,28)

InChI Key

WVOKBPWDDYPWBN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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